1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride
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Overview
Description
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The indole and indazole moieties in this compound are significant due to their presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions starting from simple aromatic compounds.
Azo Coupling Reaction: The azo coupling reaction involves the reaction of the indole derivative with a diazonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields amines and other nitrogen-containing compounds.
Substitution: Substitution reactions can lead to a variety of substituted indole and indazole derivatives.
Scientific Research Applications
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups.
1,2,3-Triazole Substituted Pyrimidines: Compounds with similar structural features but different biological activities.
Uniqueness
1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride is unique due to its combination of indole and indazole moieties with an azo group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73287-58-8 |
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Molecular Formula |
C18H20ClN5 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
(1,2-dimethyl-1,3-dihydroindazol-1-ium-3-yl)-(2-methyl-1H-indol-3-yl)diazene;chloride |
InChI |
InChI=1S/C18H19N5.ClH/c1-12-17(13-8-4-6-10-15(13)19-12)20-21-18-14-9-5-7-11-16(14)22(2)23(18)3;/h4-11,18-19H,1-3H3;1H |
InChI Key |
ULPURJRBQVYUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3C4=CC=CC=C4[NH+](N3C)C.[Cl-] |
Origin of Product |
United States |
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